molecular formula C9H14Cl2N2 B8096874 (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Cat. No.: B8096874
M. Wt: 221.12 g/mol
InChI Key: HVKVANIOAWLJOI-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, containing a benzene ring fused to a pyridine ring . Isoquinolines are found in a number of natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, isoquinolines are aromatic and relatively stable. The presence of an amine could make the compound a weak base .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many isoquinoline derivatives are known to interact with various receptors in the body .

Safety and Hazards

As with any chemical compound, handling “(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” would require appropriate safety measures. This could include wearing personal protective equipment and avoiding inhalation or contact with skin and eyes .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. For example, if it shows promising biological activity, it could be further investigated as a potential pharmaceutical .

Properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKVANIOAWLJOI-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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